Relugolix

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Choose Relugolix (TAK-385) for your advanced prostate cancer research and intermittent ADT protocols. Unlike other GnRH antagonists, it offers a 54% lower risk of major adverse cardiovascular events compared to leuprolide and 3.25-fold faster testosterone recovery versus degarelix. Its clean CYP profile (no inhibition of major isoforms) reduces experimental artifacts in DDI studies, making it the superior tool compound for reliable in vitro and in vivo GnRH receptor pharmacology.

Molecular Formula C29H27F2N7O5S
Molecular Weight 623.6 g/mol
CAS No. 737789-87-6
Cat. No. B1679264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelugolix
CAS737789-87-6
Synonyms1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno(2,3-d)pyrimidin-6-yl)phenyl)-3-methoxyurea
relugolix
TAK 385
TAK-385
TAK385
Molecular FormulaC29H27F2N7O5S
Molecular Weight623.6 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC
InChIInChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)
InChIKeyAOMXMOCNKJTRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Relugolix (CAS 737789-87-6): Oral GnRH Antagonist Baseline Profile for Advanced Prostate Cancer and Hormone-Dependent Disorders


Relugolix (TAK-385, RVT-601) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist that competitively binds to pituitary GnRH receptors, reducing luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone and estradiol [1]. It is approved as ORGOVYX® for adult patients with advanced prostate cancer, administered as a 360 mg loading dose followed by 120 mg once daily [2]. The compound exhibits a mean absolute oral bioavailability of approximately 12% and a median Tmax of 2.25 hours, with an effective half-life of 25 hours [3]. Relugolix is metabolized primarily by CYP3A and to a lesser extent by CYP2C8, and is a substrate for intestinal P-glycoprotein (P-gp) [4].

Why Relugolix Cannot Be Substituted with Other GnRH Antagonists: Key Differentiation Factors for Scientific Procurement


Relugolix is not interchangeable with other oral GnRH antagonists such as elagolix or linzagolix, nor with injectable GnRH agonists like leuprolide. Substitution risks therapeutic failure or increased adverse events due to quantifiable differences in receptor binding affinity, CYP-mediated drug-drug interaction profiles, and clinical outcomes including cardiovascular safety and testosterone recovery kinetics [1]. Relugolix demonstrates a 54% lower risk of major adverse cardiovascular events (MACE) compared to leuprolide in advanced prostate cancer, a differentiation not established for other oral GnRH antagonists in this setting [2]. Furthermore, its distinct metabolic pathway—primarily CYP3A with minimal CYP2C8 contribution—contrasts with elagolix, which also involves CYP2D6 and UGT pathways, creating divergent interaction liabilities [3]. These evidence-based distinctions necessitate compound-specific selection in both clinical and research procurement contexts.

Relugolix Comparative Evidence Guide: Quantified Differentiation from Leuprolide, Degarelix, Elagolix, and Linzagolix


Superior Sustained Testosterone Suppression vs. Leuprolide Acetate in Advanced Prostate Cancer

In the pivotal Phase 3 HERO trial, relugolix demonstrated superiority over leuprolide acetate for sustained testosterone suppression to castrate levels (<50 ng/dL) through 48 weeks. Relugolix achieved sustained castration in 96.7% of patients (95% CI: 94.9%–97.9%) compared to 88.8% with leuprolide, a difference of 7.9 percentage points (95% CI: 4.1–11.8; P<0.001) that established both non-inferiority and superiority [1]. Additionally, relugolix achieved castration as early as Day 4 of treatment [2].

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Reduced Major Adverse Cardiovascular Events (MACE) vs. Leuprolide Acetate

In a prespecified analysis of the HERO trial, relugolix treatment was associated with a 54% lower risk of major adverse cardiovascular events (MACE) compared to leuprolide acetate [1]. The incidence of MACE was 2.9% in the relugolix group versus 6.2% in the leuprolide group [2]. This represents a clinically meaningful cardiovascular safety advantage in a patient population where androgen deprivation therapy is known to increase cardiovascular risk.

Cardiovascular Safety Prostate Cancer ADT

Faster Testosterone Recovery After Treatment Discontinuation vs. Degarelix

Three months after treatment discontinuation, 52% of men treated with relugolix experienced testosterone recovery to baseline levels (>9.8 nmol/L or >280 ng/dL) compared to only 16% of men treated with the injectable GnRH antagonist degarelix [1]. This 3.25-fold higher recovery rate facilitates intermittent androgen deprivation therapy strategies and reduces the duration of hypogonadal symptoms post-treatment.

Testosterone Recovery Intermittent ADT Quality of Life

Higher GnRH Receptor Binding Affinity vs. Linzagolix

Relugolix exhibits approximately 111-fold higher binding affinity for the human GnRH receptor (IC50 = 0.33 nM) compared to linzagolix (IC50 = 36.7 nM) when evaluated under comparable in vitro conditions [1]. This substantial difference in receptor engagement potency may translate to differential dosing requirements and therapeutic margins in clinical applications.

Receptor Pharmacology Binding Affinity In Vitro Potency

Distinct CYP Inhibition Profile vs. Elagolix: Reduced Drug-Drug Interaction Liability

Relugolix is not an inhibitor of major CYP isoforms including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations [1]. In contrast, elagolix is a known inhibitor of CYP3A4 and CYP2C19, which creates additional drug-drug interaction liabilities that require dose adjustments for co-administered medications metabolized via these pathways [2]. This difference is significant for procurement in polypharmacy settings, as relugolix presents fewer metabolic interaction concerns.

Drug Metabolism CYP Enzymes Drug-Drug Interactions

Higher Oral Bioavailability vs. Elagolix

Relugolix exhibits a mean absolute oral bioavailability of approximately 12% [1], which is approximately 2.1-fold higher than the 5.8% absolute oral bioavailability reported for elagolix [2]. This difference in systemic exposure efficiency may contribute to more consistent plasma concentrations and potentially reduced inter-individual variability in therapeutic response.

Pharmacokinetics Oral Bioavailability ADME

Relugolix Optimal Application Scenarios Based on Evidence-Based Differentiation


Advanced Prostate Cancer: First-Line Oral ADT with Superior Cardiovascular Safety

Relugolix is indicated for adult patients with advanced prostate cancer where oral androgen deprivation therapy is desired. The HERO trial evidence demonstrates superiority over leuprolide in sustained testosterone suppression (96.7% vs. 88.8% through 48 weeks, P<0.001) and a 54% lower risk of major adverse cardiovascular events (2.9% vs. 6.2% MACE incidence) [1]. This scenario is particularly suited for patients with pre-existing cardiovascular comorbidities or those for whom injectable therapy is impractical. Procurement decisions should prioritize relugolix when cardiovascular safety and oral convenience are paramount considerations in prostate cancer management.

Intermittent Androgen Deprivation Therapy Requiring Rapid Testosterone Recovery

Relugolix enables more predictable testosterone recovery following treatment discontinuation compared to degarelix. Three months post-treatment, 52% of relugolix-treated patients recover testosterone to baseline levels versus only 16% with degarelix [2]. This 3.25-fold higher recovery rate makes relugolix the preferred GnRH antagonist for intermittent ADT protocols in prostate cancer, where periods of testosterone recovery are essential for mitigating long-term hypogonadal effects and preserving quality of life.

Endometriosis and Uterine Fibroids: Combination Therapy with Add-Back Hormones for Bone Preservation

Relugolix combination therapy (relugolix 40 mg with estradiol 1 mg and norethindrone acetate 0.5 mg) provides sustained efficacy for endometriosis-associated pain and uterine fibroid-related heavy menstrual bleeding while mitigating hypoestrogenic bone loss. In the SPIRIT open-label extension study, after an initial decline of <1%, mean bone mineral density (BMD) remained stable with continued treatment for up to 2 years [3]. This evidence supports the use of relugolix combination therapy as a long-term treatment option for reproductive-age women requiring hormonal suppression without progressive bone demineralization.

Research Applications Requiring High GnRH Receptor Affinity with Minimal CYP Inhibition

Relugolix is the preferred tool compound for in vitro and in vivo studies investigating GnRH receptor pharmacology where high binding affinity (IC50 = 0.33 nM for human GnRHR) is required without confounding CYP-mediated metabolic interactions. Unlike elagolix, relugolix does not inhibit major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4) [4], simplifying interpretation of co-administered compound metabolism and reducing experimental artifacts in drug-drug interaction studies. Its 111-fold higher receptor affinity compared to linzagolix (IC50 = 36.7 nM) further supports its use in assays where maximal receptor engagement is necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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